molecular formula C3H7NO2 B1600853 n-Methoxy-n-methylformamide CAS No. 32117-82-1

n-Methoxy-n-methylformamide

Cat. No. B1600853
CAS RN: 32117-82-1
M. Wt: 89.09 g/mol
InChI Key: WHWRXFLOPJUZDK-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylformamide is an organic compound with the molecular formula CHNO. It has an average mass of 89.093 Da and a mono-isotopic mass of 89.047676 Da . It is mainly used as a reagent in various organic syntheses .


Synthesis Analysis

N-Methoxy-N-methylformamide can be prepared by allowing methylamine to react with methyl formate . A less common alternative to this process is transamidation involving formamide .


Molecular Structure Analysis

The molecule contains C=O and N-H groups, so it can act as a proton donor and acceptor . The molecule is not able to freely rotate around its main axis and the (E)-configuration is preferred due to steric repulsion of the larger substituents .


Chemical Reactions Analysis

Stationary points on the potential energy surfaces for reactions of the amides with OH were characterized using second-order Møller–Plesset perturbation theory (MP2) as well as BHandHLYP density functional theory .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylformamide has a density of 1.0±0.1 g/cm³, a boiling point of 70.3±23.0 °C at 760 mmHg, and a vapor pressure of 129.4±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 31.2±3.0 kJ/mol and a flash point of -3.7±22.6 °C . The index of refraction is 1.401 .

Scientific Research Applications

Hepatotoxicity and Antitumor Properties

n-Methoxy-n-methylformamide, a derivative of N-methylformamide, has been studied for its hepatotoxic properties and antitumor applications. Investigations have shown that N-methylformamide, an antitumor drug, causes hepatotoxic effects by affecting calcium sequestration in liver mitochondria, a mechanism potentially relevant to derivatives like n-Methoxy-n-methylformamide (Whitby, Chahwala, & Gescher, 1984). Furthermore, the urinary metabolite S-(N-Methylcarbamoyl)-N-acetylcysteine has been identified in studies involving N-methylformamide, suggesting complex metabolic pathways that could be relevant for related compounds (Kestell, Gledhill, Threadgill, & Gescher, 1986).

Chemical Synthesis and Utility

n-Methoxy-n-methylformamide is valuable in chemical synthesis, particularly in the formation of β-Keto Weinreb Amides and unsymmetrical ketones. A study reports a straightforward synthesis method for this reagent, highlighting its utility in organic synthesis (Nugent & Schwartz, 2016). Additionally, its use in the synthesis of Weinreb Amide, an important acylating agent in organic chemistry, has been extensively documented (Balasubramaniam & Aidhen, 2008).

Molecular Studies and Spectroscopy

The molecular structure of N-methoxyformamide, closely related to n-Methoxy-n-methylformamide, has been a subject of study in spectroscopy. Research has focused on its microwave spectrum and molecular structure, providing insights into its chemical behavior and structural properties (Styger, Caminati, Ha, & Bauder, 1991). These studies offer a deeper understanding of the compound's physical and chemical characteristics, which are essential for its application in various scientific fields.

Therapeutic and Pharmacological Monitoring

Despite being closely related to N-methylformamide, which has demonstrated therapeutic potential in cancer treatment, studies on n-Methoxy-n-methylformamide specifically in this context appear limited. However, understanding the pharmacokinetics and tissue distribution of N-methylformamide can provide insights into the potential behavior of n-Methoxy-n-methylformamide in biological systems (Griffiths et al., 1983).

Safety And Hazards

N-Methoxy-N-methylformamide is classified as a dangerous substance. The hazard statements include H225 . Precautionary statements include P210 .

properties

IUPAC Name

N-methoxy-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4(3-5)6-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWRXFLOPJUZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472697
Record name n-methoxy-n-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methoxy-n-methylformamide

CAS RN

32117-82-1
Record name n-methoxy-n-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
BH Lipshutz, SS Pfeiffer, W Chrisman - Tetrahedron letters, 1999 - Elsevier
… Treatment of organolithiums, Grignard reagents, or enolates with N-methoxy-N-methylformamide leads to formylated products in good yields without competing secondary processes. © 1999 …
Number of citations: 31 www.sciencedirect.com
JI Lee, H Park - Bulletin of the Korean Chemical Society, 2021 - Wiley Online Library
N‐Methoxy‐N‐methylamides were prepared by the acylation of acid halides, acyl cyanides, esters, lactones, activated amides, and mesyl carboxylates with N,O‐dimethylhydroxylamine …
Number of citations: 3 onlinelibrary.wiley.com
A Khoramabadi‐Zad, H Veisi, SA Akbari… - Journal of the Chinese …, 2007 - academia.edu
… 11, 12 Lipshutz and coworkers have claimed the use of N-methoxy-N-methylformamide for the first time as a formylating compound. 13 Bagno and coworkers in their paper with 32 …
Number of citations: 6 www.academia.edu
T Murata, M Hiyoshi, M Ratanasak… - Chemical …, 2020 - pubs.rsc.org
… We found that N,O-dimethylhydroxylamine (1k) could be successfully converted into N-methoxy-N-methylformamide (2k) under slightly modified conditions with PhSiH 3 (Table 3, entry …
Number of citations: 42 pubs.rsc.org
SA Glover, AA Rosser - Molecules, 2018 - mdpi.com
… Nitrogen in N-methoxy-N-methylformamide and N,N-dimethoxyformamide becomes … barriers for N,N-dimethylformamide, N-methoxy-N-methylformamide, and N,N-dimethoxyformamide, …
Number of citations: 23 www.mdpi.com
D Xia, H Zhang, X Su, Z Deng, Q Wang - Journal of Cleaner Production, 2020 - Elsevier
To investigate the adsorption and heat characteristics of coal‒microorganisms during the cogeneration of hydrogen (H 2 ) and methane (CH 4 ), fermentation experiments of biogas …
Number of citations: 14 www.sciencedirect.com
AO Lawal, RO Idem - Industrial & engineering chemistry research, 2005 - ACS Publications
… (C 3 H 9 NO 2 ), and 2-methyl-1H-imidazole (C 4 H 6 N 2 ), that respectively isomerized at 120 C to 2-amino-2-methyl-1,3-propanediol (C 4 H 11 NO 2 ), N-methoxy-N-methylformamide (…
Number of citations: 42 pubs.acs.org
V Chandrashaker, M Ptaszek, M Taniguchi… - New Journal of …, 2016 - pubs.rsc.org
… Recently, N-methoxy-N-methylformamide (Weinreb formamide), a stable liquid at room … Thus, 8 was treated with n-butyllithium and N-methoxy-N-methylformamide to obtain the mono-…
Number of citations: 9 pubs.rsc.org
D Xia, H Zhang, X Su, H Chen, D Li - Energy & Fuels, 2019 - ACS Publications
To investigate the adsorption characteristics and mechanisms of coal–microorganisms in the process of biogenic methane production from coal, simulation experiments of biogas …
Number of citations: 7 pubs.acs.org
O Lawal, A Bello, R Idem - Industrial & Engineering chemistry …, 2005 - ACS Publications
The products and pathway for the oxidative degradation of CO 2 -loaded and concentrated aqueous solution of monoethanolamine (MEA)/methyl diethanolamine (MDEA) mixture (ie, …
Number of citations: 97 pubs.acs.org

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